tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate
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Overview
Description
tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . It is a solid substance that is typically stored in a dark, dry place at temperatures between 2-8°C . This compound is used in various scientific research applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 3-azabicyclo[3.1.0]hexane-1-methanol under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate can be compared with other similar compounds such as:
- tert-Butyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate
- tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11-4-8(11)5-12-6-11/h8,12H,4-7H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYMGRQQGQOESZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC1CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577251 |
Source
|
Record name | tert-Butyl [(3-azabicyclo[3.1.0]hexan-1-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134574-96-2 |
Source
|
Record name | Carbamic acid, (3-azabicyclo[3.1.0]hex-1-ylmethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134574-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(3-azabicyclo[3.1.0]hexan-1-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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